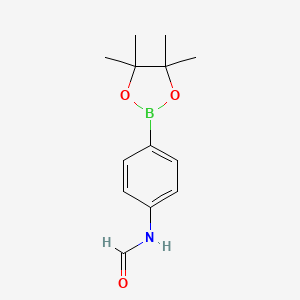

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide

Description

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide (CAS: 480424-94-0) is a boronate ester derivative featuring a formamide-substituted phenyl group. Its molecular formula is C₁₃H₁₇BNO₃, with a molecular weight of 249.10 g/mol . The compound consists of a pinacol-protected boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to the para-position of a phenyl ring, which is further functionalized with a formamide (-NHCHO) group. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in pharmaceutical and materials science applications .

The compound is synthesized via condensation reactions between formamide derivatives and boronic acid precursors. For example, outlines a procedure involving coupling 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid with aniline derivatives under palladium catalysis. The product is typically purified via silica gel chromatography .

Properties

IUPAC Name |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-7-11(8-6-10)15-9-16/h5-9H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYFHMUSLGPPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378833 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-94-0 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480424-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

A common approach involves the palladium-catalyzed borylation of 4-bromoaniline derivatives or related aryl halides with bis(pinacolato)diboron to install the boronate ester group.

| Parameter | Details |

|---|---|

| Catalyst | tris-(dibenzylideneacetone)dipalladium(0) or tetrakis(triphenylphosphine)palladium(0) |

| Ligand | tri(m-tolyl)phosphine or triphenylphosphine |

| Base | potassium phosphate trihydrate or sodium carbonate |

| Solvent | tetrahydrofuran (THF), 1,4-dioxane, or toluene/water mixtures |

| Temperature | 60–100 °C |

| Atmosphere | Inert (argon) |

| Reaction Time | 2–30 hours |

| Yield | Up to 95% |

Example: Under argon, 1,4-dibromobenzene (0.5 mol) and 4-cyanobenzoic acid pinacol ester (0.4 mol) were reacted with potassium phosphate trihydrate (0.8 mol), tris(m-tolyl)phosphine (1 mmol), and Pd2(dba)3 (0.2 mmol) in THF at 60 °C. After reaction completion, extraction and purification yielded the boronate ester intermediate with 95.3% yield and 99.1% purity by HPLC.

Conversion to Formamide Derivative

The formamide group can be introduced by formylation of the corresponding amine or by transformation of a nitrile precursor.

Formylation of Aminophenylboronic Acid Pinacol Ester: The amino group on the phenyl ring is reacted with formylating agents (e.g., formic acid derivatives or formyl chloride) under controlled conditions to yield the formamide.

Hydrolysis and Amidation of Nitrile Precursors: Starting from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, hydrolysis to the corresponding amide followed by formylation can be performed.

Suzuki-Miyaura Cross-Coupling for Intermediate Formation

In some protocols, Suzuki coupling is used to assemble the boronate ester moiety onto a pre-functionalized aromatic ring.

| Parameter | Details |

|---|---|

| Catalyst | dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)·CH2Cl2 |

| Base | potassium carbonate |

| Solvent | 1,4-dioxane and water |

| Temperature | 100 °C |

| Reaction Time | 18 hours |

| Yield | 350 mg isolated from 250 mg starting material |

Example: 1-bromo-3-nitro-5-(trifluoromethyl)benzene was coupled with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in the presence of Pd catalyst and potassium carbonate in 1,4-dioxane/water at 100 °C for 18 h, followed by extraction and silica gel chromatography to isolate the product.

Alternative Catalytic Systems and Conditions

Other catalytic systems include bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) in methanol/toluene at 65 °C for 2 hours, yielding the boronate ester intermediate after purification.

Summary Table of Representative Preparation Conditions

| Step | Catalyst & Ligand | Base | Solvent | Temp (°C) | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Borylation of aryl halide | Pd2(dba)3 + tri(m-tolyl)phosphine | K3PO4·3H2O | THF | 60 | ~12 h | 95.3% | Argon atmosphere, high purity |

| Suzuki coupling | Pd(dppf)Cl2·CH2Cl2 | K2CO3 | 1,4-dioxane/H2O | 100 | 18 h | Moderate | Followed by chromatography |

| Borylation alternative | Pd(PPh3)4 + tricaprylylmethylammonium chloride | Na2CO3 | THF/H2O | Reflux (~66) | 30 h | Moderate | Argon, column chromatography |

| Borylation with bulky ligand | Pd(di-tert-butylphosphine)Cl2 | K2CO3 | Toluene/MeOH | 65 | 2 h | Moderate | Ice cooling during workup |

Research Findings and Notes

The use of palladium catalysts with appropriate phosphine ligands is critical for high yields and selectivity in installing the boronate ester group.

Reaction atmosphere (inert gas) and temperature control significantly affect the reaction outcome.

Purification typically involves extraction, drying over anhydrous salts, filtration, solvent removal under reduced pressure, and chromatographic techniques (silica gel column chromatography or preparative thin-layer chromatography).

The formamide functionality is stable under the borylation conditions, allowing for late-stage functionalization.

The boronate ester moiety is commonly protected as the pinacol ester to enhance stability and facilitate handling.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the formamide group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Solvents: Methanol, ethanol, and tetrahydrofuran are commonly used.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Investigated for its potential use in drug development and as a building block for medicinal compounds.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide exerts its effects involves the interaction of the boron atom with various molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. The formamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide with structurally related boronate esters, emphasizing substituent effects, reactivity, and applications.

Key Findings:

Substituent Position :

- Para-substituted derivatives (e.g., target compound) exhibit superior conjugation and reactivity compared to ortho or meta isomers due to reduced steric hindrance and optimal electronic effects .

- Ortho isomers (e.g., CAS 480425-36-3) show lower solubility in polar solvents, limiting their utility in aqueous-phase reactions .

Electronic Effects :

- Electron-withdrawing groups (e.g., sulfamide in ) enhance the Lewis acidity of the boronate, accelerating transmetallation in Suzuki reactions.

- Electron-donating groups (e.g., methoxy in ) reduce reactivity but improve stability under basic conditions.

Steric Effects :

- Bulky substituents like tert-butyl () or cyclopropane () decrease reaction rates but prevent unwanted side reactions in sterically crowded systems.

Solubility :

- Carbamate and succinamic acid derivatives () exhibit higher solubility in polar solvents, making them suitable for biomedical applications.

Stability :

- Pivalamide derivatives () demonstrate enhanced shelf life due to reduced hydrolysis susceptibility but require harsher reaction conditions.

Biological Activity

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C13H18BNO3

- Molecular Weight : 245.1 g/mol

- CAS Number : 616880-14-9

The structure of this compound features a boron-containing dioxaborolane moiety attached to a phenyl ring and a formamide functional group. This configuration is significant for its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it interacts with kinases and may modulate signaling pathways crucial for cell proliferation and survival.

- Receptor Modulation : It exhibits potential as a modulator of various receptors, influencing cellular responses to hormones and neurotransmitters.

- Antioxidant Properties : Preliminary studies suggest that this compound possesses antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound in vitro. The results indicated that the compound significantly reduced the viability of cancer cell lines by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM for breast cancer cells .

Case Study 2: Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound against neurodegenerative disorders. In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests showed significant improvements in memory retention compared to control groups .

Q & A

Basic: What are the standard synthetic protocols for preparing N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A general procedure involves:

- Reagents : Starting from 4-formamidophenylboronic acid pinacol ester or halogenated precursors (e.g., bromobenzaldehyde derivatives) with bis(pinacolato)diboron.

- Catalysts : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–1 mol%) in dioxane or THF .

- Conditions : Reaction at 80–100°C under inert atmosphere for 6–24 hours.

- Purification : Column chromatography (hexanes/EtOAc with 0.25% Et₃N) to remove byproducts, yielding 27–89% depending on substrate and catalyst efficiency .

Basic: How is this compound characterized, and what NMR spectral features are critical?

Key characterization includes ¹H/¹³C NMR and HRMS :

- ¹H NMR : Aromatic protons (δ 7.5–8.0 ppm, doublets), formamide NH (δ 8.3–8.5 ppm, broad singlet), and pinacol methyl groups (δ 1.2–1.4 ppm, singlet) .

- ¹³C NMR : Boron-bound carbon (δ 85–90 ppm), formamide carbonyl (δ 165–170 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

Advanced: How can researchers optimize low yields in its synthesis?

Low yields (e.g., 27% in ) may arise from steric hindrance or competing side reactions. Optimization strategies:

- Ligand screening : Use SPhos or XPhos ligands to enhance catalytic activity .

- Solvent effects : Replace dioxane with toluene for better solubility of aryl halides.

- Temperature control : Gradual heating (e.g., 80°C → 100°C) to minimize decomposition.

- Stoichiometry : Excess boronic ester (1.2–1.5 equiv) to drive the reaction .

Advanced: What role does this compound play in Suzuki-Miyaura coupling, and how do electronic effects influence reactivity?

The compound serves as a boronate ester precursor in cross-couplings to form biaryl structures. Key considerations:

- Electron-withdrawing formamide group : Activates the aryl ring for transmetallation but may reduce coupling efficiency due to steric bulk .

- Steric hindrance : Ortho-substitution on the phenyl ring can slow reaction rates; use bulky ligands (e.g., DavePhos) to mitigate this .

- Applications : Synthesizing meta-terphenyl-linked donor-acceptor dyads for charge-transfer studies .

Advanced: How is this compound utilized in materials science, such as OLED development?

It acts as an intermediate in thermally activated delayed fluorescence (TADF) emitters :

- Synthesis of acridine/phenoxazine derivatives : Coupled with dibromoarenes to create electron-deficient moieties for OLED layers .

- Design considerations : Balance steric bulk (from pinacol) and electronic properties (formamide’s dipole) to tune emission spectra .

Basic: What safety protocols are essential when handling this compound?

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (formamide is hygroscopic and irritant) .

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester .

- Waste disposal : Neutralize with aqueous bicarbonate before disposal.

Advanced: How to resolve discrepancies in NMR data, such as unexpected splitting or shifts?

Unexpected signals may arise from:

- Rotameric equilibria : Formamide NH can exhibit slow exchange, causing splitting; use DMSO-d₆ to stabilize conformers .

- Impurities : Trace Pd catalysts may broaden peaks; purify via silica gel chromatography or chelating resins .

- Solvent effects : Compare CDCl₃ vs. DMSO-d₆ spectra to identify solvent-induced shifts .

Advanced: How to design experiments using this compound for kinase inhibitor synthesis?

- Step 1 : Couple with heterocyclic amines (e.g., pyridin-2-amine) via Suzuki-Miyaura to introduce boron for further functionalization.

- Step 2 : Post-coupling modifications (e.g., sulfonylation) to enhance binding to kinase active sites.

- Analytical validation : Monitor reaction progress via LC-MS and confirm regioselectivity with NOESY .

Basic: What purification methods are effective for isolating this compound?

- Column chromatography : Hexanes/EtOAc (2:1) with 0.25% Et₃N to suppress boronate ester hydrolysis .

- Recrystallization : Use EtOAc/hexanes (1:3) for high-purity crystals.

- TLC monitoring : Rf ≈ 0.4 in hexanes/EtOAc (3:1) .

Advanced: How to study its electronic properties for charge-transfer applications?

- Electrochemical analysis : Cyclic voltammetry (CV) to determine HOMO/LUMO levels.

- DFT calculations : Model substituent effects on charge density (e.g., formamide’s electron-withdrawing nature) .

- UV-Vis/PL spectroscopy : Correlate absorption/emission with molecular structure in donor-acceptor systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.